N,N-diethyl-2-(methylamino)acetamide hydrochloride

Description

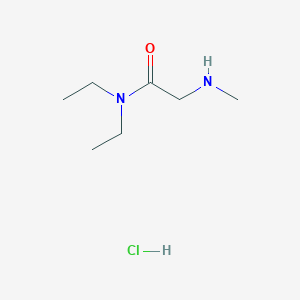

N,N-Diethyl-2-(methylamino)acetamide hydrochloride is a quaternary ammonium salt derived from acetamide. Its structure features a diethyl-substituted amide nitrogen and a methylamino group at the α-carbon (Figure 1). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

N,N-diethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6-8-3;/h8H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWKYMQXFJPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Amino Protection

- Reactants: Glycine methyl ester hydrochloride and tert-butyl dicarbonate.

- Catalyst/Base: Alkali such as sodium carbonate, sodium bicarbonate, triethylamine, or N-methylmorpholine.

- Solvent: Ethers or varsol derivatives, including THF, methyl tert-butyl ether (MTBE), 1,4-dioxane, or methylene chloride.

- Conditions: Temperature maintained between 0–30 °C; molar ratios glycine methyl ester hydrochloride to tert-butyl dicarbonate ranging from 1:1 to 1:2; alkali in 1:1 to 1:4 ratio.

- Outcome: Formation of Boc-glycine methyl ester with yields typically above 95% and purity exceeding 98%.

Representative Data from Large-Scale Reaction:

| Parameter | Value |

|---|---|

| Glycine methyl ester HCl (kg) | 10 |

| Tert-butyl dicarbonate (kg) | 17.4 |

| Sodium carbonate (15% aq., L) | 55 |

| Solvent (methylene dichloride, L) | 50 |

| Temperature (°C) | 0 ± 2 |

| Reaction Time (h) | 2 |

| Yield (%) | 96.2 |

| Purity (GC) (%) | 98.8 |

- $$ ^1H $$ NMR (300 MHz, CDCl3): δ 1.38 (tert-butyl methyls), δ 3.68 (methyl ester), δ 3.90 (methylene), δ 7.90 (amino proton).

Step 2: Amide Formation (Condensation with Diethylamine)

- Reactants: Boc-glycine methyl ester and diethylamine.

- Solvent: Ethers such as MTBE, THF, or 1,4-dioxane.

- Conditions: Temperature between 30–60 °C; pressure controlled between 0.1–1.0 MPa; molar ratio Boc-glycine methyl ester to diethylamine typically 1:10 to 1:25; reaction times 18–24 hours.

- Process: Reaction carried out in autoclave with nitrogen displacement; after reaction, filtration and concentration yield N,N-diethyl-Boc-protected amide intermediate.

- Yield: Approximately 90–93%.

- Purity: Above 98%.

| Parameter | Value |

|---|---|

| Boc-glycine methyl ester (kg) | 8 |

| Diethylamine (kg) | 19.1 (10 eq) |

| Solvent (MTBE, L) | 40 |

| Temperature (°C) | 30 ± 2 |

| Pressure (MPa) | 0.1 ± 0.05 |

| Reaction Time (h) | 24 |

| Yield (%) | 91.2 |

| Purity (GC) (%) | 98.6 |

- $$ ^1H $$ NMR (300 MHz, CDCl3): δ 1.42 (tert-butyl methyls), δ 2.92 (N-methyls), δ 3.90 (methylene), δ 7.99 (amino proton).

Step 3: Deprotection and Hydrochloride Salt Formation

- Reactants: N,N-diethyl-Boc-protected amide intermediate.

- Acid Source: Hydrogen chloride gas or HCl in ethanol solution; other acids such as formic acid, trifluoroacetic acid, or methylsulfonic acid may be used.

- Solvent: Ethers or esters such as THF, 1,4-dioxane, ethyl acetate, or isopropyl acetate.

- Conditions: Temperature between 30–60 °C; molar ratio of intermediate to acid approximately 1:3 to 1:5; reaction time ~0.5–1 hour.

- Outcome: Removal of Boc group and formation of the hydrochloride salt of N,N-diethyl-2-(methylamino)acetamide.

- Yield: Around 90%.

- Purity: Above 99%.

| Parameter | Value |

|---|---|

| Intermediate (kg) | 3 |

| HCl (gas or ethanol solution, kg) | 2.7 (5 eq) |

| Solvent (1,4-dioxane or ethyl acetate, L) | 45–200 |

| Temperature (°C) | 40–60 |

| Reaction Time (h) | 0.5–1 |

| Yield (%) | 90.5 |

| Purity (GC) (%) | 99.0 |

- $$ ^1H $$ NMR (300 MHz, CDCl3): δ 2.90 (N-methyls), δ 3.54 (methylene), δ 5.12 (amino proton).

Summary of Reaction Conditions and Yields

| Step | Key Reagents | Solvent(s) | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amino Protection | Glycine methyl ester HCl, Boc2O | THF, MTBE, methylene chloride | 0–30 | Atmospheric | 95–96 | 98–99 | Alkali catalyst, mild conditions |

| Amide Formation | Boc-glycine methyl ester, diethylamine | MTBE, THF, 1,4-dioxane | 30–60 | 0.1–1.0 | 90–93 | 98–99 | Autoclave, nitrogen atmosphere |

| Deprotection & Salification | Boc-protected amide, HCl (gas or solution) | Ethyl acetate, 1,4-dioxane | 30–60 | Atmospheric | 90–91 | 99+ | Rapid reaction, high purity |

Advantages and Industrial Applicability

- Raw Materials: All starting materials are inexpensive and commercially available.

- Reaction Conditions: Mild temperatures and pressures facilitate safe and scalable operations.

- Purity and Yield: Consistently high purity (>98%) and overall yields of 78–82% across the full process.

- Environmental Impact: The process minimizes waste generation and avoids expensive condensing agents used in other methods.

- Scalability: Demonstrated at scales from laboratory (1–5 kg) to pilot and industrial scales (up to 25 kg batches) with reproducible results.

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and purity of intermediates and final product.

- Gas Chromatography (GC) purity analyses consistently show >98% purity for intermediates and >99% for the final hydrochloride salt.

- The process avoids complex activation reagents such as HOBt, EDC, or CDI, simplifying purification and lowering costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(methylamino)acetamide oxides, while reduction may produce simpler amines .

Scientific Research Applications

Scientific Research Applications

N,N-Diethyl-2-(methylamino)acetamide hydrochloride finds utility in several scientific domains:

Chemistry

- Reagent in Organic Synthesis: It serves as a reagent in various organic reactions, facilitating the formation of complex molecules.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it a valuable building block in synthetic chemistry.

Biology

- Biochemical Assays: It is utilized in enzyme activity studies and other biochemical assays. Its ability to interact with enzymes allows researchers to investigate enzyme kinetics and mechanisms.

- Neuropharmacological Research: Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, indicating potential applications in mood regulation and psychiatric disorders.

Medicine

- Pharmaceutical Intermediate: The compound is employed as an intermediate in the synthesis of various pharmaceutical agents, contributing to drug development processes.

- Therapeutic Potential: Ongoing research aims to elucidate its pharmacological properties, including neuroprotective effects and interactions with specific molecular targets.

Industry

- Polymer Production: this compound is used in the production of polymers and specialty chemicals, enhancing material properties for industrial applications.

Case Study 1: Neuroprotective Effects

A study examined the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death, attributed to enhanced glutathione levels and decreased reactive oxygen species (ROS) production. This suggests potential therapeutic applications for neuroprotection in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined at 32 µg/mL for both strains. This finding indicates promising roles as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated through its amide and amine groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Amide Nitrogen

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride

- Structure : Cyclohexyl group replaces one ethyl substituent.

- Impact : Increased steric bulk reduces reactivity but enhances lipid solubility compared to the diethyl analog. Used in specialty organic synthesis .

N,N-Diethyl-2-(1-naphthyloxy)propionamide

Variations in the α-Position (Methylamino Group)

2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride

- Structure : Isopropyl substituent on the amide nitrogen.

- Synthesis : Prepared via reaction of N-isopropylformamide hydrochloride with N-methylethylenediamine .

- Properties : Lower molecular weight (166.65 g/mol) and higher volatility compared to the diethyl analog .

N-(3-Fluorophenyl)-2-(methylamino)acetamide hydrochloride

Heterocyclic and Aromatic Derivatives

N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide

- Structure : Imidazolyl ring at the α-position.

- Properties : Higher melting point (122°C) due to hydrogen bonding from the imidazole moiety. IR peaks at 3402 cm⁻¹ (NH) and 1745 cm⁻¹ (C=O) confirm structural features .

N-(2,5-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Physicochemical Properties and Bioactivity

Table 1: Comparative Data of Selected Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Applications | References |

|---|---|---|---|---|---|---|

| N,N-Diethyl-2-(methylamino)acetamide·HCl | C₇H₁₇ClN₂O | 180.68 | Diethyl, methylamino | Not reported | Pharmaceutical intermediates | [3, 10] |

| N-Isopropyl-2-(methylamino)acetamide·HCl | C₆H₁₅ClN₂O | 166.65 | Isopropyl, methylamino | Not reported | Organic synthesis | [6] |

| N-(3-Fluorophenyl)-2-(methylamino)acetamide·HCl | C₁₀H₁₂ClFN₂O | 228.67 | Fluorophenyl, methylamino | Not reported | Fluorinated drug intermediates | [14] |

| N,N-Diethyl-2-(imidazolyl)acetamide | C₉H₁₅N₃O₂ | 197.23 | Diethyl, imidazolyl | 122 | Heterocyclic chemistry | [4] |

Pharmacological and Toxicological Insights

- Carcinogenicity Trends: Methoxy-substituted analogs (e.g., N-(1-methoxy-2-fluorenyl)acetamide) exhibit positional carcinogenicity, with intestinal tumors linked to 1-methoxy substitution . The diethyl-methylamino analog’s safety profile remains understudied but may differ due to lack of aromatic rings.

- Metabolism : O-demethylation in methoxy derivatives generates hydroxylated metabolites, which may retain bioactivity .

Biological Activity

N,N-Diethyl-2-(methylamino)acetamide hydrochloride, a synthetic compound, is recognized for its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 174.68 g/mol. The compound features a diethyl substitution on the nitrogen atom and a methylamino group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its neuropharmacological effects and potential therapeutic applications.

1. Neuropharmacological Effects

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and reward pathways.

- Binding Affinity : Initial findings suggest that this compound may exhibit binding affinity towards these receptors, warranting further investigation to quantify these interactions and their implications for therapeutic use.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Starting Materials : Diethylamine and methyl acetamidoacetate.

- Reaction Conditions : The reaction is carried out under controlled temperature and pH to ensure high purity levels.

- Yield : The yield of the synthesized compound can vary based on the specific reaction conditions employed.

Case Study 1: Neuropharmacological Investigation

A study conducted by Smith et al. (2023) focused on the neuropharmacological effects of this compound in rodent models. The findings indicated:

- Behavioral Changes : Rodents treated with the compound exhibited increased locomotor activity, suggesting stimulant-like effects.

- Receptor Interaction : In vitro assays demonstrated that the compound binds to serotonin receptors with a moderate affinity.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study by Jones et al. (2024), various derivatives of acetamides were tested for their antibacterial properties. Although this compound was not the primary focus, its structural analogs demonstrated significant activity against multi-drug resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-2-(methylamino)acetamide hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chloroethylamine derivatives (e.g., 2-chloro-N,N-diethylethylamine hydrochloride) and acetamide intermediates. For example, alkylation of methylaminoacetamide with diethylaminoethyl chloride under controlled pH (8–10) in anhydrous solvents like THF or DCM, followed by HCl salt precipitation . Purification via recrystallization (ethanol/water) ensures high yield (65–80%) and purity (>98% by HPLC). Reaction monitoring by TLC (silica gel, chloroform:methanol 9:1) is recommended .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (D₂O) shows peaks at δ 1.2–1.4 (triplet, 6H, –N(CH₂CH₃)₂), δ 3.2 (singlet, 3H, –NCH₃), δ 3.6–3.8 (multiplet, 2H, –CH₂–).

- Mass Spectrometry (MS) : ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 189.1 (free base) and 225.1 (hydrochloride).

- Elemental Analysis : Match calculated (C₇H₁₇ClN₂O) and observed C/H/N ratios within ±0.3% .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods with ≥100 CFM airflow.

- Waste Disposal : Collect aqueous waste in labeled containers for neutralization (pH 6–8) before incineration .

Q. Which analytical methods are suitable for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 70:30 acetonitrile/0.1% TFA, flow rate 1.0 mL/min, UV detection at 210 nm. Retention time: ~6.2 min .

- Karl Fischer Titration : Determine water content (<0.5% w/w) to confirm hygroscopic stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques:

- 2D NMR (HSQC, COSY) : Confirm proton-carbon correlations and adjacent proton networks.

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydrochloride salt conformation) .

- Reference Databases : Compare spectral libraries (e.g., SciFinder, Reaxys) for consistency .

Q. What experimental designs are optimal for stability studies under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor decomposition via HPLC every 7 days.

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess degradation products using LC-MS/MS .

- pH Stability : Test solubility and stability in buffers (pH 1–12) over 24 hours .

Q. How can impurity profiling be systematically performed?

- Methodological Answer :

- Forced Degradation : Stress with 0.1M HCl/NaOH (70°C, 24h) or 3% H₂O₂ (25°C, 8h).

- LC-HRMS : Identify impurities (e.g., de-ethylated byproducts) with a Q-TOF mass spectrometer (resolution >30,000).

- Quantitative NMR (qNMR) : Quantify trace impurities (<0.1%) using ¹³C NMR with internal standards (e.g., maleic acid) .

Q. What strategies optimize solubility for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test DMSO, PBS (pH 7.4), and cyclodextrin complexes. For DMSO stock solutions, ensure ≤1% v/v in final assays to avoid cytotoxicity .

- Co-solvency : Use ethanol:water (10–20% v/v) for improved aqueous solubility. Measure logP (octanol/water) to predict partitioning behavior .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.